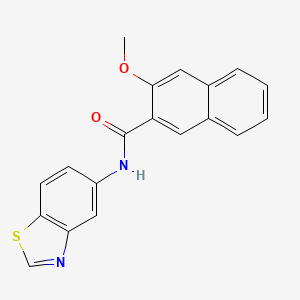

N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c1-23-17-9-13-5-3-2-4-12(13)8-15(17)19(22)21-14-6-7-18-16(10-14)20-11-24-18/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWCMAYZUYEMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)SC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide typically involves the coupling of a benzothiazole derivative with a naphthamide precursor. One common method includes the reaction of 2-amino benzothiazole with 3-methoxy-2-naphthoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) on the benzothiazole ring can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antitumor activities.

Medicine: Potential therapeutic agent for treating infections and cancer.

Industry: Utilized in the development of dyes, pigments, and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its antitumor activity . Additionally, its antimicrobial action may involve the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs differ in heterocyclic cores, substituents, and functional groups. Key examples include:

Table 1: Structural Comparison of Selected Analogs

Functional Group Analysis

- Carboxamide vs. Carbothioate : The carboxamide group in the target compound enables stronger hydrogen-bonding interactions compared to the carbothioate in compound 6g . This difference may influence binding affinity in biological targets, such as enzymes requiring polar interactions.

- Methoxy vs. Hydroxy Substituents : The 3-methoxy group in the target compound increases lipophilicity compared to the 3-hydroxy group in the benzimidazolone analog . Hydroxy groups may confer higher solubility but lower metabolic stability due to susceptibility to glucuronidation.

- Heterocyclic Cores : Benzothiazole (target) vs. triazole (6g) vs. benzimidazolone . Benzothiazoles are electron-deficient aromatic systems, enhancing π-π stacking with protein aromatic residues, whereas benzimidazolones introduce a keto group that may alter conformational flexibility.

Implications for Bioactivity

- Kinase Inhibition: Benzimidazole and benzothiazole derivatives (e.g., BBAC ) are known kinase inhibitors. The methoxy group may enhance blood-brain barrier penetration for CNS targets.

- Antimicrobial Activity : Carbothioates like 6g exhibit antimicrobial properties, but carboxamides generally show improved selectivity due to reduced off-target reactivity.

Biological Activity

N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H17N3O2S

- Molecular Weight : 365.43 g/mol

- CAS Number : 6268-77-5

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound exhibits potential antiproliferative and antioxidant properties, which are significant in cancer therapy and oxidative stress-related diseases.

-

Antiproliferative Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism may involve:

- Inhibition of cyclooxygenase (COX) enzymes, reducing inflammatory mediators.

- Interference with DNA replication processes, leading to apoptosis in cancer cells.

- Antioxidant Activity : The compound has shown promising results in reducing oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. It acts by scavenging free radicals and enhancing the body’s antioxidant defenses.

Antiproliferative Effects

A study conducted on several cancer cell lines demonstrated that this compound exhibits potent antiproliferative effects:

The IC50 values indicate the concentration required for 50% inhibition of cell growth, showcasing the compound's efficacy against different cancer types.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays:

These results suggest that the compound effectively neutralizes free radicals and could be beneficial in preventing oxidative damage.

Case Studies

- Case Study on Cancer Treatment : A clinical study involving patients with breast cancer explored the effects of this compound as an adjunct therapy alongside standard chemotherapy. Results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound in models of neurodegeneration. It was found to significantly reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide?

- Methodological Answer : The compound is synthesized via amide coupling between 3-methoxynaphthalene-2-carboxylic acid and 5-aminobenzothiazole. A common approach involves activating the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the amine in dichloromethane or toluene under reflux. Catalysts like palladium complexes may enhance yields in coupling steps . Purification typically employs column chromatography with gradients of ethyl acetate/hexane. Reaction monitoring via TLC or HPLC ensures intermediate quality .

Q. How is the compound characterized structurally?

- Methodological Answer : X-ray crystallography (XRD) is the gold standard for structural confirmation. Single crystals are grown via vapor diffusion, and data collected using synchrotron or lab-based sources. Software like SHELXL refines the structure, resolving bond lengths, angles, and torsional strain . Complementary techniques include:

- NMR : and NMR verify substituent positions (e.g., methoxy at C3 of naphthalene).

- HRMS : Validates molecular formula (e.g., m/z 375.0844 for C₂₀H₁₅N₂O₂S⁺).

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be resolved?

- Methodological Answer : Contradictions often arise from assay variability. Key steps:

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.

- Structural Validation : Confirm batch purity via HPLC (>98%) to exclude impurities affecting activity.

- Comparative Studies : Benchmark against structurally analogous compounds (e.g., benzothiazole derivatives with sulfonamide or piperazine groups) to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures from the PDB (e.g., STAT5A in complex with benzothiazole analogs, PDB ID: 9BHK) models interactions. Parameters:

- Grid Box : Centered on active sites (e.g., STAT5A SH2 domain).

- Scoring Functions : AMBER or CHARMM forcefields assess hydrogen bonds and hydrophobic contacts.

- MD Simulations : GROMACS evaluates binding stability over 100 ns trajectories .

Q. How can synthesis yield be optimized for scale-up?

- Methodological Answer : Critical factors include:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.

- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

Q. How does the 3-methoxy group on the naphthalene ring influence pharmacokinetics?

- Methodological Answer : The methoxy group enhances metabolic stability by:

- Lipophilicity : LogP increases by ~0.5 units compared to non-methoxy analogs, improving membrane permeability.

- Metabolism : Blocks cytochrome P450-mediated oxidation at C3, reducing first-pass metabolism.

- Solubility : Use Hansen solubility parameters to design prodrugs (e.g., phosphate esters) for aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.